(E)-3-(3-乙氧基苯乙烯基)喹喔啉-2(1H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

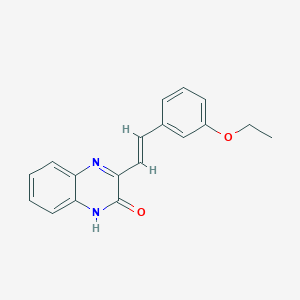

“(E)-3-(3-ethoxystyryl)quinoxalin-2(1H)-one” is a chemical compound that belongs to the class of styrylquinoxalin-2(1H)-ones (SQs). SQs are hybrid molecules of styryl and quinoxalinone and are known to be promising sources of bioactive scaffolds in the treatment of diverse physiological and pathophysiological events . They have an interesting architecture composed of quinoxalinone, a polarized olefenic bond, and the presence of H-bond donors and acceptors .

Synthesis Analysis

The synthesis of “(E)-3-(3-ethoxystyryl)quinoxalin-2(1H)-one” involves a base-free malononitrile activated condensation of 3-methylquinoxaline-2(1H)-one (3MQ) with aryl aldehydes. In this reaction, malononitrile activates the aldehyde via Knoevenagel condensation towards reaction with 3MQ and gets liberated during the course of reaction to yield the desired SQs .

Molecular Structure Analysis

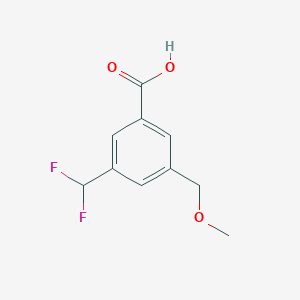

The molecular formula of “(E)-3-(3-ethoxystyryl)quinoxalin-2(1H)-one” is C18H16N2O2 and its molecular weight is 292.338.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “(E)-3-(3-ethoxystyryl)quinoxalin-2(1H)-one” include the activation of the aldehyde via Knoevenagel condensation towards reaction with 3MQ .

Physical And Chemical Properties Analysis

“(E)-3-(3-ethoxystyryl)quinoxalin-2(1H)-one” is a yellow solid with a melting point of 235–240°C .

科学研究应用

腐蚀抑制

(E)-3-(3-乙氧基苯乙烯基)喹喔啉-2(1H)-酮及其衍生物已因其腐蚀抑制性能而被研究。这些化合物通过在金属表面形成保护膜,有效地保护酸性环境(例如盐酸)中的低碳钢。这些抑制剂的效率与浓度有关,它们作为混合型抑制剂,表明它们可以防止腐蚀过程中涉及的阳极和阴极反应。它们在钢表面的吸附遵循朗缪尔吸附等温线,表明与金属表面的牢固且均匀的附着,这对于有效的腐蚀防护至关重要。包括密度泛函理论 (DFT) 计算在内的实验和理论研究支持了这些发现,并提供了对其抑制性能背后的分子机制的见解 (Tazouti 等人,2016)。

抗糖尿病和抗氧化活性

喹喔啉-2(1H)-酮衍生物也因其在控制糖尿病并发症和氧化应激方面的潜力而被探索。这些化合物已显示出对醛糖还原酶 (ALR2) 的显着抑制活性,醛糖还原酶是糖尿病并发症中涉及的酶。通过结合抗氧化活性,一些衍生物不仅可以抑制 ALR2,还可以抵消氧化应激,为控制与糖尿病相关的并发症提供了一种多方面的途径。这种双重功能性对于开发既能控制血糖水平又能减轻氧化损伤(糖尿病管理中的一个常见问题)的治疗方法很有希望 (秦等人,2015)。

抗菌特性

研究还强调了某些喹喔啉-2(1H)-酮衍生物的抗菌特性。这些化合物对各种微生物表现出广谱活性,为新型抗菌剂提供了潜力。它们对细菌和真菌的有效性表明它们在开发针对耐药性日益成为关注问题的感染的治疗方法中的效用。探索这些化合物的抗菌作用为对抗耐药菌株的斗争中开辟了新的治疗选择 (Refaat 等人,2004)。

神经保护作用

喹喔啉-2(1H)-酮化合物如乙氧喹 (EQ) 已在各种神经毒性和周围神经病变模型中显示出神经保护特性。例如,EQ 已被证明可以保护化疗诱导的外周神经病变和糖尿病神经病变的动物模型中的轴突,表明其作为涉及神经损伤的疾病治疗的潜力。这些化合物防止神经细胞损伤的能力突出了它们在开发氧化应激发挥关键作用的神经系统疾病和损伤的治疗方法中的潜力 (刘等人,2021)。

作用机制

The SQs, including “(E)-3-(3-ethoxystyryl)quinoxalin-2(1H)-one”, were evaluated for in vitro cholinesterase inhibition. One of the SQs was found to display a mixed type of inhibition of AChE, which was supported by molecular modelling studies . This suggests that SQs might be useful in finding a remedy for Alzheimer’s disease.

属性

IUPAC Name |

3-[(E)-2-(3-ethoxyphenyl)ethenyl]-1H-quinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-2-22-14-7-5-6-13(12-14)10-11-17-18(21)20-16-9-4-3-8-15(16)19-17/h3-12H,2H2,1H3,(H,20,21)/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWGHMTHYVJTHLK-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C=CC2=NC3=CC=CC=C3NC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC(=C1)/C=C/C2=NC3=CC=CC=C3NC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2-hydroxyethyl)-5-methyl-1-[(2,3,4,5,6-pentamethylphenyl)sulfonyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2597747.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2597748.png)

![5-methyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2597751.png)

![N-[2-(dimethylamino)ethyl]-2-(2-oxo-1-propyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-3-yl)acetamide](/img/structure/B2597758.png)

![N-(4-fluorophenyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-2-thiophenecarboxamide](/img/structure/B2597760.png)

![4-[[(2S)-1-[(2S,4R)-4-Hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B2597762.png)

![2-[(1-Benzylazetidin-3-yl)methyl]-6-tert-butyl-2,3-dihydropyridazin-3-one](/img/structure/B2597764.png)

![N,N-dimethyl-N'-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]urea](/img/structure/B2597766.png)

![N-cyclopentyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2597769.png)